molecular formula C6H11NO3 B13077730 (3S)-1,4-Oxazepane-3-carboxylic acid

(3S)-1,4-Oxazepane-3-carboxylic acid

Cat. No.: B13077730
M. Wt: 145.16 g/mol
InChI Key: VJCZYUDVOCSWKC-YFKPBYRVSA-N
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Description

(3S)-1,4-Oxazepane-3-carboxylic acid is a heterocyclic compound containing an oxazepane ring, which is a seven-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1,4-Oxazepane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with diesters under acidic or basic conditions to form the oxazepane ring. The stereochemistry of the product can be controlled by using chiral starting materials or chiral catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to improve yield and purity, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxazepane derivatives.

    Reduction: Reduction of this compound can lead to the formation of oxazepane alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to various substituted oxazepane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products of these reactions include various substituted oxazepane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3S)-1,4-Oxazepane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-1,4-Oxazepane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied.

Comparison with Similar Compounds

Uniqueness: (3S)-1,4-Oxazepane-3-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3S)-1,4-oxazepane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1

InChI Key

VJCZYUDVOCSWKC-YFKPBYRVSA-N

Isomeric SMILES

C1CN[C@@H](COC1)C(=O)O

Canonical SMILES

C1CNC(COC1)C(=O)O

Origin of Product

United States

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